1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Introduction of the Acetic Acid Moiety: This step often involves the use of acylation reactions.
Attachment of the Butylthio and Fluorophenyl Groups: These groups are introduced through substitution reactions, often using butylthiol and fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through various substitution reactions.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- has several scientific research applications:
Cancer Research: It has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used to study cell proliferation, migration, and apoptosis in cancer cells.
Medicinal Chemistry: It serves as a lead compound for the development of new therapeutic agents targeting FGFRs.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in key cellular processes such as proliferation, differentiation, and angiogenesis. By inhibiting these receptors, the compound can disrupt cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolopyridine core and have similar biological activities.
FGFR Inhibitors: Other FGFR inhibitors include AZD4547, Erdafitinib, and Pemigatinib.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards FGFRs .
Properties
Molecular Formula |
C20H21FN2O4S2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[1-(4-butylsulfanyl-3-fluorophenyl)sulfonyl-2-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C20H21FN2O4S2/c1-3-4-10-28-18-8-7-14(11-17(18)21)29(26,27)23-13(2)16(12-19(24)25)15-6-5-9-22-20(15)23/h5-9,11H,3-4,10,12H2,1-2H3,(H,24,25) |
InChI Key |
KGDHMQDPVACBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C3=C2N=CC=C3)CC(=O)O)C)F |
Origin of Product |
United States |
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